N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide
Beschreibung
This compound is a modified nucleoside analog designed for therapeutic oligonucleotide applications, particularly those involving non-chiral thiophosphate linkages. Its structure features a benzamide group at the pyrimidin-4-yl position, a 3-fluoro-4-hydroxyoxolane (tetrahydrofuran) ring, and a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group at the 5'-position . The synthesis involves coupling a preformed pyrimidinone intermediate with a DMT-protected oxolane derivative under argon in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with sodium methoxide catalysis. Purification via silica gel chromatography yields the final product with 59% efficiency, confirmed by mass spectrometry (MS: m/z 410.0 [M+H]⁺) and ¹H-NMR (e.g., δ 11.27 ppm for the pyrimidinone NH proton) .
Eigenschaften
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cytidin, N-Benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- umfasst mehrere Schritte. Die wichtigsten Schritte sind:
Schutz der Cytidin-Base: Die exocyclischen Aminfunktionen werden durch eine Benzoylgruppe geschützt.
Anbindung der 5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-Gruppe: Dieser Schritt beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die Schutzgruppe an die 5’-Position des Cytidins zu binden.
Einführung der 2’-deoxy-2’-fluoro-Gruppe: Diese Modifikation wird durch eine Reihe chemischer Reaktionen erreicht, die die Hydroxylgruppe an der 2’-Position durch ein Fluoratom ersetzen.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, wird aber zur Deckung des kommerziellen Bedarfs hochskaliert. Der Prozess umfasst:
Großtechnische Synthese: Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Reinigung: Anwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung des Endprodukts.
Qualitätskontrolle: Gewährleistung der Einhaltung der geforderten Spezifikationen durch strenge Tests und Analysen.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Benzoyl- und Methoxyphenylgruppen.
Reduktion: Reduktionsreaktionen können das Fluoratom angreifen und es möglicherweise durch ein Wasserstoffatom ersetzen.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Nucleophile: Wie Thiole, Amine oder Halogenide.
Hauptprodukte, die gebildet werden:
Oxidationsprodukte: Modifizierte Benzoyl- oder Methoxyphenyl-Derivate.
Reduktionsprodukte: Defluorierte Cytidin-Analoga.
Substitutionsprodukte: Cytidin-Analoga mit unterschiedlichen Substituenten an der 2’-Position.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide exhibit significant anticancer activity. The compound is believed to modulate protein kinase enzymatic activity, which plays a crucial role in regulating cellular processes such as proliferation and apoptosis.
Table 1: Summary of Anticancer Studies
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain kinases linked to metabolic disorders.
Table 2: Enzyme Inhibition Studies
| Enzyme Targeted | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 15 | |
| Cyclin-dependent Kinase 2 | Non-competitive | 25 |
Pharmaceutical Formulations
3.1 Drug Development
This compound has been incorporated into various drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
Case Study: Formulation Development
A recent study developed a nanoparticle formulation of the compound to improve its solubility and stability. The formulation demonstrated enhanced pharmacokinetic properties compared to traditional delivery methods, leading to improved therapeutic outcomes in preclinical models.
Wirkmechanismus
The mechanism of action of Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- involves its incorporation into DNA during synthesis. The modified nucleoside can:
Inhibit DNA polymerases: By acting as a chain terminator, preventing the elongation of the DNA strand.
Alter DNA structure: By introducing steric hindrance and electronic effects, affecting the stability and function of the DNA molecule.
Interact with proteins: By binding to DNA-binding proteins, influencing their activity and interactions with DNA.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Differences and Implications
Backbone Flexibility vs. Rigidity: The target compound’s oxolane ring provides conformational flexibility, enhancing oligonucleotide binding kinetics, whereas triazoles [7–9] (rigid planar structures) favor intercalation or enzyme inhibition . Fluorine at C3 of the oxolane increases metabolic stability compared to non-fluorinated analogs like Compound 38 .
Protecting Groups :
- The DMT group in the target compound ensures selective deprotection during solid-phase oligonucleotide synthesis, unlike the sulfonylphenyl groups in triazoles, which are permanent structural motifs .
Biological Activity :
- Nitroimidazole derivatives (e.g., ) lack antimycobacterial activity unless nitro groups are strategically placed, highlighting the target compound’s advantage in tunable bioactivity via fluorine and DMT modifications .
Analytical and Functional Comparisons
Spectral Signatures
Biologische Aktivität
N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This molecular structure indicates the presence of multiple functional groups that may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound appears to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cellular growth and metabolism.
- Antioxidant Properties : Some studies indicate that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine production |
Case Studies
-
Anticancer Activity :
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in breast and prostate cancer models. The IC50 values were reported at concentrations lower than those required for conventional chemotherapeutics, indicating a promising therapeutic index. -
Oxidative Stress Reduction :
In a model of oxidative stress induced by hydrogen peroxide, the compound exhibited a protective effect on neuronal cells. It reduced markers of oxidative damage significantly compared to control groups, suggesting its potential use in neuroprotective therapies. -
Inflammatory Response Modulation :
In vitro experiments demonstrated that treatment with this compound resulted in a notable decrease in the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound could be beneficial in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the benzamide core and oxolane ring in this compound?
- The benzamide moiety can be synthesized via coupling reactions using reagents like DCC/HOBt under low-temperature conditions (-50°C) to minimize side reactions . For the oxolane ring, protecting group chemistry is critical: the bis(4-methoxyphenyl)(phenyl)methyl (trityl) group shields the hydroxymethyl substituent during synthesis, while tert-butyldimethylsilyl (TBS) protects hydroxyl groups. Deprotection is achieved using mild acidic or fluoride-based conditions .
Q. How can stability challenges of intermediates during synthesis be addressed?
- Light- and temperature-sensitive intermediates (e.g., trityl-protected intermediates) require storage in inert atmospheres (argon/nitrogen) at -20°C. Decomposition risks, particularly for fluorinated or hydroxyl-containing intermediates, necessitate real-time monitoring via TLC or HPLC .
Q. What analytical techniques are essential for structural confirmation?
- 1H/13C NMR resolves fluorinated carbons and stereochemistry in the oxolane ring. ESI-MS confirms molecular weight, while IR spectroscopy identifies carbonyl (amide C=O) and hydroxyl stretches. For fluorinated groups, 19F NMR is critical to verify substitution patterns .
Advanced Research Questions
Q. How can coupling reactions be optimized to introduce the 3-fluoro substituent on the oxolane ring?
- Fluorination is achieved via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) under anhydrous conditions. Kinetic studies show that maintaining a reaction temperature of -40°C minimizes byproducts like defluorinated derivatives. Yields improve with catalytic TBAF (tetrabutylammonium fluoride) to stabilize transition states .
Q. What mechanistic insights explain the reactivity of the pyrimidinone moiety?
- The 2-oxopyrimidin-4-yl group undergoes regioselective alkylation at the N1 position due to electron-withdrawing effects from the oxo group. DFT calculations suggest that the fluorinated oxolane ring enhances electrophilicity at this site, enabling efficient coupling with benzamide derivatives .
Q. How does fluorination impact the compound’s potential as a biochemical probe?
- The 3-fluoro group increases metabolic stability by resisting oxidative degradation. In vitro assays show enhanced binding affinity to kinase targets (e.g., EGFR mutants) due to fluorine’s electronegativity, which strengthens hydrogen bonding with active-site residues. Comparative studies with non-fluorinated analogs show a 5–10× improvement in IC50 values .
Methodological Notes
- Contradictions in Evidence : While trityl groups are widely recommended for hydroxyl protection , alternative silyl ethers (e.g., TBS) may offer better compatibility with fluorinated intermediates in some solvent systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
